Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolo-pyrimidine derivatives, including Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, can be achieved through various methods. One common approach involves the use of a dicationic molten salt as a catalyst. This method is environmentally friendly and provides high yields under solvent-free conditions or in ethanol as a green solvent . The reaction typically involves refluxing the starting materials in phosphorus oxychloride at elevated temperatures .
Industrial Production Methods
Industrial production of triazolo-pyrimidine derivatives often employs scalable and cost-effective methods. The use of dicationic ionic liquids (DILs) has gained popularity due to their diverse structures, thermal resistance, and reduced polarity . These catalysts can be easily recovered and reused, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.
Scientific Research Applications
Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its neuroprotective and anti-inflammatory properties.
Medicine: Potential therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidine derivatives
Uniqueness
Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of the fluorophenyl group enhances its binding affinity to molecular targets, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C17H19FN4O2 |
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Molecular Weight |
330.36 g/mol |
IUPAC Name |
ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19FN4O2/c1-3-5-13-14(16(23)24-4-2)15(11-6-8-12(18)9-7-11)22-17(21-13)19-10-20-22/h6-10,15H,3-5H2,1-2H3,(H,19,20,21) |
InChI Key |
ZZGJFIVAAUEIOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OCC |
Origin of Product |
United States |
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